Momordin Ie

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

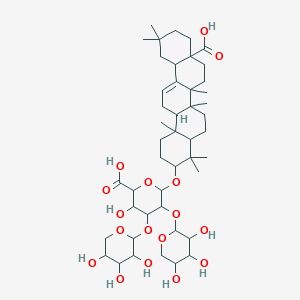

Momordin Ie is a triterpenoid saponin derived from oleanolic acid. It is found in plants of the genus Momordica, such as the bitter melon (Momordica charantia) and the balsam apple (Momordica balsamina), as well as in other Asian herbal medicine plants like Kochia scoparia and Ampelopsis radix . This compound is known for its various biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Momordin Ie typically involves the extraction of triterpenoid saponins from plants. The process begins with mixing a plant containing the triterpenoid saponin derivative with acid to obtain an extract. The pH of the extract is then adjusted using an alkali, followed by separation through column chromatography to isolate the this compound-containing sample. Finally, the sample is recrystallized to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The solvents used in the extraction and recrystallization steps can be recycled multiple times, making the process suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Momordin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions can introduce new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

Momordin Ie has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing other triterpenoid saponins and studying their properties.

Medicine: The compound has shown potential in treating conditions such as psoriasis and viral infections. Additionally, it exhibits antiviral activity against human cytomegalovirus by inhibiting viral gene transcription.

Industry: this compound is used in the development of natural health products and supplements due to its beneficial properties.

Wirkmechanismus

The mechanism of action of Momordin Ie involves multiple pathways. It has been shown to inhibit viral gene transcription by reducing the occupancy of elongating RNA polymerase II at viral promoters . In the context of psoriasis, this compound inhibits the IL-23/IL-17 axis and reduces oxidative stress by elevating intracellular antioxidants and down-regulating oxidative damage indicators . Additionally, it induces apoptosis in liver cancer cells through the PI3K/Akt and MAPK signaling pathways mediated by reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Momordin Ie is part of a family of triterpenoid saponins, which includes compounds like Momordin Ic and Momordin Ib. These compounds share similar structures and biological activities but differ in their specific functional groups and molecular targets. For example, Momordin Ic has been shown to inhibit viral gene transcription and ameliorate psoriasis skin damage . The uniqueness of this compound lies in its specific molecular interactions and pathways, making it a valuable compound for targeted therapeutic applications.

List of Similar Compounds

- Momordin Ic

- Momordin Ib

- Oleanolic acid derivatives

Eigenschaften

CAS-Nummer |

96158-13-3 |

|---|---|

Molekularformel |

C46H72O17 |

Molekulargewicht |

897.1 g/mol |

IUPAC-Name |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C46H72O17/c1-41(2)14-16-46(40(56)57)17-15-44(6)21(22(46)18-41)8-9-26-43(5)12-11-27(42(3,4)25(43)10-13-45(26,44)7)60-39-35(63-38-31(52)29(50)24(48)20-59-38)33(32(53)34(62-39)36(54)55)61-37-30(51)28(49)23(47)19-58-37/h8,22-35,37-39,47-53H,9-20H2,1-7H3,(H,54,55)(H,56,57) |

InChI-Schlüssel |

XQGKHFSVPNPHAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)

![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)